
Spectral Analysis of 3-Cyclobutyl-3-
oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Cyclobutyl-3-oxopropanenitrile

Cat. No.: B043533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Cyclobutyl-3-
oxopropanenitrile (CAS: 118431-89-3), a valuable building block in organic synthesis and

drug discovery. Due to the limited availability of public experimental spectra, this document

presents a combination of available mass spectrometry data and predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data based on its chemical structure.

Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties
IUPAC Name: 3-cyclobutyl-3-oxopropanenitrile[1]

Molecular Formula: C₇H₉NO[1]

Molecular Weight: 123.15 g/mol [1]

SMILES: C1CC(C1)C(=O)CC#N[1]

Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ionized molecules. This information is critical for confirming the molecular weight and

elucidating the structure of a compound. For 3-Cyclobutyl-3-oxopropanenitrile, Gas

Chromatography-Mass Spectrometry (GC-MS) data is available.[1][2]
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Table 1: Predicted Mass Spectrometry Data

Adduct m/z (Predicted)
Predicted Collision Cross
Section (CCS) (Å²)

[M+H]⁺ 124.07569 119.8

[M+Na]⁺ 146.05763 126.9

[M-H]⁻ 122.06113 123.3

[M+NH₄]⁺ 141.10223 134.0

[M+K]⁺ 162.03157 130.0

[M]⁺ 123.06786 121.9

Data sourced from PubChemLite.[3]

Predicted NMR Spectroscopic Data
While experimental NMR spectra for 3-Cyclobutyl-3-oxopropanenitrile are not readily

available in public databases, the expected chemical shifts (δ) and coupling patterns can be

predicted based on its structure.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.5 - 3.2 m 1H
CH (methine of

cyclobutyl)

~ 2.5 s 2H
CH₂ (methylene

adjacent to nitrile)

~ 2.4 - 2.1 m 4H CH₂ (cyclobutyl)

~ 2.0 - 1.8 m 2H CH₂ (cyclobutyl)
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¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 205 C=O (ketone)

~ 116 C≡N (nitrile)

~ 48 CH (methine of cyclobutyl)

~ 25 CH₂ (methylene adjacent to nitrile)

~ 24 CH₂ (cyclobutyl)

~ 18 CH₂ (cyclobutyl)

Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

predicted IR absorption bands for 3-Cyclobutyl-3-oxopropanenitrile are based on the

characteristic frequencies of its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group

~ 2250 Medium C≡N (nitrile stretch)

~ 1710 Strong C=O (ketone stretch)

~ 2950 - 2850 Medium-Strong C-H (aliphatic stretch)

~ 1450 Medium C-H (aliphatic bend)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data for 3-
Cyclobutyl-3-oxopropanenitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclobutyl-3-oxopropanenitrile
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a proton spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b043533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small amount of the neat liquid sample directly onto the ATR crystal.

If the sample is a solid, press it firmly against the crystal to ensure good contact.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Collect a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is typically collected over a range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-Cyclobutyl-3-oxopropanenitrile in a

volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of

approximately 1 mg/mL.

Instrument Setup (Gas Chromatograph):

Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to

ensure separation of the compound from any impurities. A typical program might start at

50 °C and ramp up to 250 °C.

Use helium as the carrier gas.

Instrument Setup (Mass Spectrometer):
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Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or ion trap).

Use Electron Ionization (EI) at a standard energy of 70 eV.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The mass spectrometer will record mass spectra continuously as compounds elute from

the GC column.

The resulting total ion chromatogram (TIC) and the mass spectrum of the peak

corresponding to 3-Cyclobutyl-3-oxopropanenitrile are analyzed.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 3-Cyclobutyl-3-oxopropanenitrile.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

3-Cyclobutyl-3-oxopropanenitrile
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(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)
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Confirm Structure of
3-Cyclobutyl-3-oxopropanenitrile

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 3-Cyclobutyl-3-oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 3-Cyclobutyl-3-oxopropanenitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043533#spectral-data-for-3-cyclobutyl-3-
oxopropanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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